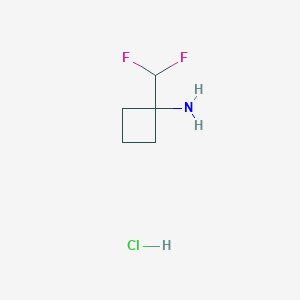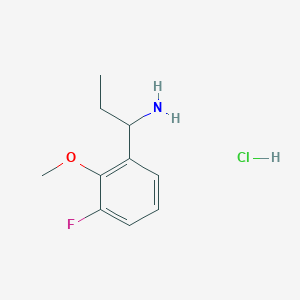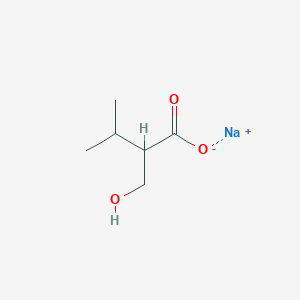
3-Bromo-5-chloro-4-fluorobenzaldehyde
Descripción general
Descripción
3-Bromo-5-chloro-4-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₃BrClFO. It is a halogenated benzaldehyde derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-5-chloro-4-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 4-fluorobenzaldehyde. The process typically includes the following steps:
Bromination: 4-Fluorobenzaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-chloro-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 3-Bromo-5-chloro-4-fluorobenzoic acid.
Reduction: Formation of 3-Bromo-5-chloro-4-fluorobenzyl alcohol.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chloro-4-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of halogen atoms enhances its reactivity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-fluorobenzaldehyde
- 2-Bromo-5-chlorobenzaldehyde
- 4-Chloro-3-fluorobenzaldehyde
- 2-Fluoro-4-bromobenzaldehyde
Uniqueness
3-Bromo-5-chloro-4-fluorobenzaldehyde is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical and physical properties. This unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications .
Propiedades
IUPAC Name |
3-bromo-5-chloro-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHVGILTPULMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)








![3-[(Furan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1449507.png)
![1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449510.png)
![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)


